5-(Octadecylthiocarbamoylamino)fluorescein
Overview
Description
5-(Octadecylthiocarbamoylamino)fluorescein is a chemical compound with the molecular formula C39H50N2O5S and a molecular weight of 658.9 g/mol. It is a derivative of fluorescein, a widely used fluorescent dye. The addition of the octadecylthiocarbamoylamino group enhances its hydrophobicity, making it useful in various applications where increased lipid solubility is desired.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Octadecylthiocarbamoylamino)fluorescein typically involves the reaction of fluorescein with octadecyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors may be used to enhance the efficiency of the synthesis process. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(Octadecylthiocarbamoylamino)fluorescein undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the thiocarbamoyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiocarbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
5-(Octadecylthiocarbamoylamino)fluorescein has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical assays and analytical techniques.
Biology: Employed in cell labeling and imaging studies due to its fluorescent properties.
Medicine: Utilized in diagnostic imaging and as a marker in various medical tests.
Industry: Applied in the development of fluorescent materials and coatings.
Mechanism of Action
The mechanism of action of 5-(Octadecylthiocarbamoylamino)fluorescein is primarily based on its fluorescent properties. When exposed to light of a specific wavelength, the compound absorbs the light energy and re-emits it at a different wavelength, producing fluorescence. This property is exploited in various imaging and diagnostic applications. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: The parent compound, widely used in various applications due to its fluorescent properties.
5-(Octadecylamino)fluorescein: Similar to 5-(Octadecylthiocarbamoylamino)fluorescein but with an amino group instead of a thiocarbamoyl group.
5-(Octadecylcarbamoylamino)fluorescein: Another derivative with a carbamoyl group.
Uniqueness
This compound is unique due to the presence of the octadecylthiocarbamoyl group, which enhances its hydrophobicity and lipid solubility. This makes it particularly useful in applications where increased lipid solubility is desired, such as in cell membrane studies and lipid-based assays.
Properties
IUPAC Name |
1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-octadecylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50N2O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-40-38(47)41-28-18-21-32-31(25-28)37(44)46-39(32)33-22-19-29(42)26-35(33)45-36-27-30(43)20-23-34(36)39/h18-23,25-27,42-43H,2-17,24H2,1H3,(H2,40,41,47) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUZGLNSFGBBJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215860 | |
Record name | 5-(Octadecylthiocarbamoylamino)fluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10215860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65603-18-1 | |
Record name | 5-(Octadecylthiocarbamoylamino)fluorescein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065603181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Octadecylthiocarbamoylamino)fluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10215860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(5-Fluoresceinthiocarbamoyl)octadecylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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